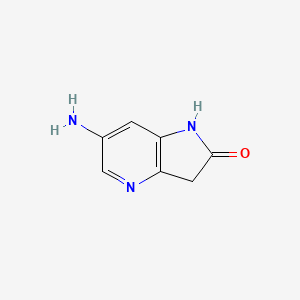

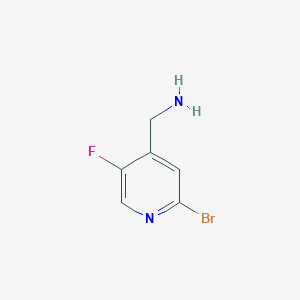

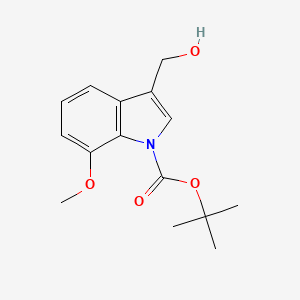

![molecular formula C6H6N4 B1378424 6-Amino-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-37-5](/img/structure/B1378424.png)

6-Amino-1H-pyrazolo[4,3-b]pyridine

Descripción general

Descripción

6-Amino-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H5N3 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridine involves several steps. One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction . Another synthesis method involves Friedlander condensation of a synthon with reactive methylenes .

Molecular Structure Analysis

The molecular structure of 6-Amino-1H-pyrazolo[4,3-b]pyridine has been studied using various techniques. For example, a complete vibrational analysis of the molecules was performed using the Pulay DFT-based SQM method . The ground state geometries were optimized using DFT with B3LYP and BLYP and ab initio restricted Hartree-Fock methods with the 6-31G basis set .

Chemical Reactions Analysis

In terms of chemical reactions, it has been found that compound 6b isomerized to the thermodynamically more stable pyrazolo derivative through tandem ring opening and ring closure reactions .

Physical And Chemical Properties Analysis

Pyrazolo[3,4-b]pyridines, including 6-Amino-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

- Scientific Field: Chemistry

- Application Summary: This compound is used in the synthesis of novel tricyclic, tetracyclic, and pentacyclic N-heterocycles . The absorption and emission spectra of these compounds were measured, and it was observed that the absorption and emission depend on the substituent at the C-6 and C-7 position of the pyridine ring in the naphthyridines skeleton .

- Methods of Application: The key starting material was prepared by Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-cabaldehyde with cyanoacetamide .

- Results: The synthesized compounds showed interesting photophysical properties .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Scientific Field: Organic Chemistry

- Application Summary: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline was introduced .

- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

- Results: This method provided the desired products with moderate to good yields .

PPARα Activation

- Scientific Field: Biochemistry

- Application Summary: The compound is used as a skeleton of PPARα agonists .

- Methods of Application: The compound was used to design molecules for treating dyslipidemia .

- Results: The findings demonstrated the advantage of using 1H-pyrazolo-[3,4-b] pyridine as a skeleton of PPARα agonists .

Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

- Scientific Field: Antiviral Research

- Application Summary: The compound has been shown to be a key component of highly active antiretroviral therapy (HAART) .

- Methods of Application: The compound is used as part of standard combination antiviral therapies .

- Results: The use of NNRTIs has produced clinical outcomes with efficacy comparable to other antiviral regimens .

Pharmacological Activities

- Scientific Field: Pharmacology

- Application Summary: Pyrazolo [4′,3′:5,6]pyrido [2,3-d]pyrimidines analogs, which include the compound, have diverse pharmacological activities .

- Methods of Application: The compound is used in the synthesis of analogs that have been reported to have diverse pharmacological activities .

- Results: The analogs have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Antimicrobial Activity

- Scientific Field: Microbiology

- Application Summary: Some of the newly synthesized heterocycles, which include the compound, were screened for their in vitro inhibitory activity against three strains of bacteria (Escherichia coli, Staphylococcus aureus, and Bacillus cereus) and three strains of fungi (Penicillium sp., Aspergillus fumigatus, and Syncephalastrum sp.) .

- Methods of Application: The compound is used in the synthesis of analogs that have been reported to have diverse pharmacological activities .

- Results: The analogs have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis of Fluorescent Molecules

- Scientific Field: Chemistry

- Application Summary: This compound is used in the synthesis of novel fluorescent molecules as chemosensors for the detection of chemically, biologically, and environmentally important functional molecules .

- Methods of Application: The key starting material was prepared by Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-cabaldehyde with cyanoacetamide .

- Results: The synthesized compounds showed interesting photophysical properties .

Synthesis of Pyrazolopyridine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The methods provided the desired products with moderate to good yields .

Synthesis of Energetic Ionic Compounds

- Scientific Field: Chemistry

- Application Summary: This compound is used in the practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds which show good detonation performances and low sensitivities .

- Methods of Application: This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

- Results: The synthesized compounds showed good detonation performances and low sensitivities .

Direcciones Futuras

The future directions for the study and application of 6-Amino-1H-pyrazolo[4,3-b]pyridine are promising. For instance, these compounds have potential applications in the development of Alzheimer’s disease amyloid plaque probes of various modalities for Alzheimer’s disease diagnosis . There is an urgent need for new, improved medicines , and 6-Amino-1H-pyrazolo[4,3-b]pyridine could play a role in this.

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZNYUHNCZAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1H-pyrazolo[4,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.